molecular formula C20H20N4O2S2 B2403372 N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide CAS No. 392294-99-4

N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide

Cat. No.: B2403372
CAS No.: 392294-99-4
M. Wt: 412.53
InChI Key: GYXSTVQWEZIACF-UHFFFAOYSA-N
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Description

N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide is a useful research compound. Its molecular formula is C20H20N4O2S2 and its molecular weight is 412.53. The purity is usually 95%.
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Biological Activity

N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide is a complex compound belonging to the thiadiazole class, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring , a methoxybenzamide moiety , and a dimethylphenyl group , contributing to its unique chemical properties. The structural formula can be represented as follows:

C24H27N5O4S3\text{C}_{24}\text{H}_{27}\text{N}_5\text{O}_4\text{S}_3

Table 1: Key Structural Features

FeatureDescription
Thiadiazole RingEssential for biological activity
Methoxybenzamide MoietyEnhances solubility and bioactivity
Dimethylphenyl GroupContributes to interaction with biological targets

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits promising antimicrobial activity against multidrug-resistant Gram-positive bacteria and pathogenic fungi. Thiadiazole derivatives are known for their ability to interact with various biological targets such as enzymes and receptors, making them valuable in the development of new antimicrobial agents .

Anticancer Activity

Research has demonstrated that thiadiazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds possess IC50 values ranging from 0.28 to 10 μg/mL against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines . The specific compound under discussion is expected to show similar or enhanced efficacy due to its structural characteristics.

Table 2: Cytotoxic Effects Against Cancer Cell Lines

Cell LineIC50 Value (μg/mL)Reference
HCT1163.29
H46010
MCF-70.28

The mechanism through which this compound exerts its effects likely involves interaction with key cellular pathways. Thiadiazoles have been shown to inhibit tubulin polymerization, which is critical for cell division in cancer cells . Additionally, they may induce apoptosis in tumor cells through various signaling pathways.

Study on Antimicrobial Efficacy

A study published in Frontiers in Chemistry explored the antibacterial properties of thiadiazole derivatives. The results indicated that compounds similar to this compound showed effective inhibition against strains such as Xanthomonas axonopodis and Escherichia coli at concentrations as low as 10 μg/mL .

Investigation of Anticancer Properties

Another significant study focused on the cytotoxic effects of thiadiazole derivatives on various cancer cell lines. The findings revealed that certain derivatives exhibited remarkable antiproliferative activities against prostate (PC3) and breast cancer (MCF-7) cells, reinforcing the potential of compounds like this compound in oncology .

Properties

IUPAC Name

N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S2/c1-12-8-9-14(3)16(10-12)21-17(25)11-27-20-24-23-19(28-20)22-18(26)15-7-5-4-6-13(15)2/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXSTVQWEZIACF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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